Cas no 7326-77-4 (3-Benzylsulfamoyl-benzoic acid)

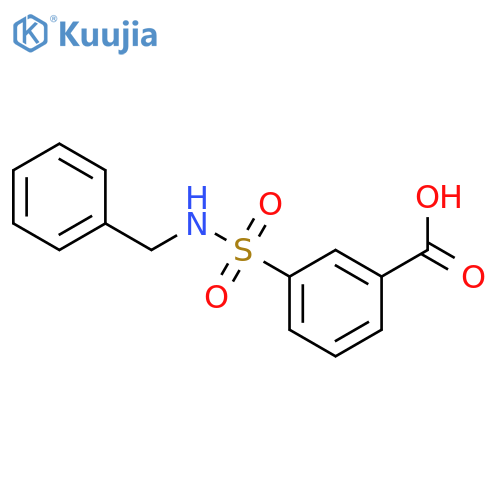

7326-77-4 structure

商品名:3-Benzylsulfamoyl-benzoic acid

CAS番号:7326-77-4

MF:C14H13NO4S

メガワット:291.32232260704

MDL:MFCD00622724

CID:576793

3-Benzylsulfamoyl-benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(N-Benzylsulfamoyl)benzoic acid

- 3-(benzylsulfamoyl)benzoic acid

- 3-Benzylsulfamoyl-benzoic acid

- Benzoic acid,3-[[(phenylmethyl)amino]sulfonyl]-

-

- MDL: MFCD00622724

- インチ: InChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17)

- InChIKey: IPSYRXPRMAIAKO-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 291.05700

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 91.85000

- LogP: 3.33500

3-Benzylsulfamoyl-benzoic acid セキュリティ情報

3-Benzylsulfamoyl-benzoic acid 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

3-Benzylsulfamoyl-benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283581-1g |

3-[[(Phenylmethyl)amino]sulfonyl]benzoic acid |

7326-77-4 | 95% | 1g |

¥785 | 2023-02-17 | |

| abcr | AB316849-5 g |

3-Benzylsulfamoyl-benzoic acid; 95% |

7326-77-4 | 5 g |

€390.50 | 2023-07-19 | ||

| abcr | AB316849-10 g |

3-Benzylsulfamoyl-benzoic acid; 95% |

7326-77-4 | 10 g |

€654.00 | 2023-07-19 | ||

| Enamine | EN300-00280-0.25g |

3-(benzylsulfamoyl)benzoic acid |

7326-77-4 | 95.0% | 0.25g |

$40.0 | 2025-03-21 | |

| Alichem | A019093397-10g |

3-(N-Benzylsulfamoyl)benzoic acid |

7326-77-4 | 95% | 10g |

$400.00 | 2023-09-01 | |

| TRC | B289760-1g |

3-Benzylsulfamoyl-benzoic acid |

7326-77-4 | 1g |

$ 133.00 | 2023-04-18 | ||

| Enamine | EN300-00280-0.05g |

3-(benzylsulfamoyl)benzoic acid |

7326-77-4 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-00280-2.5g |

3-(benzylsulfamoyl)benzoic acid |

7326-77-4 | 95.0% | 2.5g |

$173.0 | 2025-03-21 | |

| 1PlusChem | 1P00629E-1g |

3-BENZYLSULFAMOYL-BENZOIC ACID |

7326-77-4 | 95% | 1g |

$78.00 | 2025-02-21 | |

| Aaron | AR0062HQ-10g |

3-BENZYLSULFAMOYL-BENZOIC ACID |

7326-77-4 | 95% | 10g |

$740.00 | 2023-12-13 |

3-Benzylsulfamoyl-benzoic acid 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

7326-77-4 (3-Benzylsulfamoyl-benzoic acid) 関連製品

- 10252-65-0(4-(Propylamino)sulfonylbenzoic Acid)

- 500292-07-9(3-(Hexylsulfamoyl)benzoic acid)

- 7326-75-2(3-(N-Propylsulfamoyl)benzoic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7326-77-4)3-Benzylsulfamoyl-benzoic acid

清らかである:99%/99%

はかる:5.0g/10.0g

価格 ($):263.0/463.0